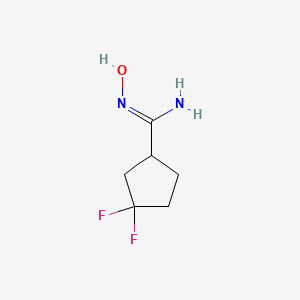
3,3-Difluoro-N'-hydroxycyclopentane-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-N’-hydroxycyclopentane-1-carboximidamide is a fluorinated compound with the molecular formula C₆H₁₀F₂N₂O and a molecular weight of 164.15 g/mol . This compound is known for its unique chemical structure, which includes a cyclopentane ring substituted with two fluorine atoms and a hydroxycarboximidamide group. It is primarily used in research settings due to its reactivity and selectivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-N’-hydroxycyclopentane-1-carboximidamide typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone as the starting material.
Fluorination: Cyclopentanone undergoes fluorination to introduce the two fluorine atoms at the 3-position of the cyclopentane ring.
Hydroxylation: The fluorinated cyclopentane is then subjected to hydroxylation to introduce the hydroxy group.
Carboximidamide Formation: Finally, the hydroxy-substituted compound is reacted with an appropriate reagent to form the carboximidamide group.
Industrial Production Methods
While specific industrial production methods for 3,3-Difluoro-N’-hydroxycyclopentane-1-carboximidamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluoro-N’-hydroxycyclopentane-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3,3-difluorocyclopentanone.
Reduction: Formation of 3,3-difluorocyclopentylamine.
Substitution: Formation of various substituted cyclopentane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-Difluoro-N’-hydroxycyclopentane-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-N’-hydroxycyclopentane-1-carboximidamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The hydroxycarboximidamide group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluorocyclopentanone: Similar structure but lacks the hydroxycarboximidamide group.
3,3-Difluorocyclopentylamine: Similar structure but contains an amine group instead of the hydroxycarboximidamide group.
3,3-Difluorocyclopentanol: Similar structure but contains a hydroxy group instead of the hydroxycarboximidamide group.
Uniqueness
3,3-Difluoro-N’-hydroxycyclopentane-1-carboximidamide is unique due to the presence of both fluorine atoms and the hydroxycarboximidamide group. This combination imparts distinct chemical properties, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
3,3-difluoro-N'-hydroxycyclopentane-1-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N2O/c7-6(8)2-1-4(3-6)5(9)10-11/h4,11H,1-3H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRIDPHTFICHRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=NO)N)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC1/C(=N/O)/N)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
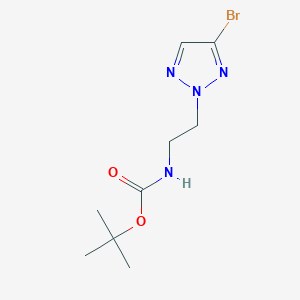
![1-(4-fluoro-3-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2770984.png)
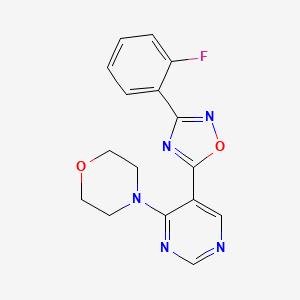
![1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2770986.png)
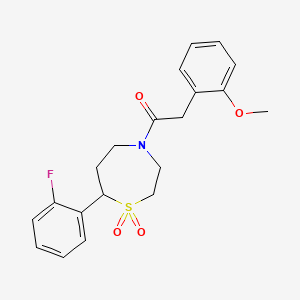

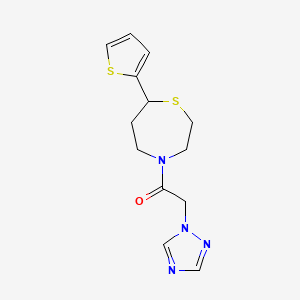
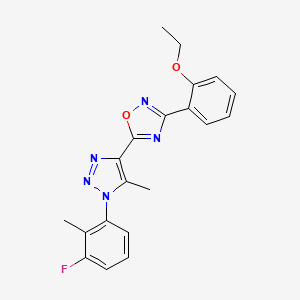
![ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2770994.png)
![Methyl 5-[(2-thienylcarbonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2770995.png)
![4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2770996.png)
![5-((2-methoxy-5-methylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770997.png)
![9,11-Dichloro-3-(4-methylpiperazin-1-yl)-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),2,4,6,8,10-hexaene](/img/structure/B2771000.png)
![4-(dimethylamino)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2771001.png)
